Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene
Description
Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene (CAS: 171877-64-8, MW: 300.36) is a polycyclic aromatic hydrocarbon (PAH) characterized by a highly fused, curved structure. It belongs to the class of "buckybowls," which are bowl-shaped fragments of fullerenes (C₆₀) and serve as synthetic intermediates in carbon cage chemistry . Its nomenclature reflects a complex arrangement of fused cyclopentane and indene rings attached to a chrysene backbone, forming a non-planar geometry critical for applications in nanotechnology and materials science .
Properties
IUPAC Name |
heptacyclo[15.6.1.02,6.03,16.04,13.05,10.021,24]tetracosa-1,3(16),4(13),5(10),6,8,11,14,17,19,21(24),22-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12/c1-3-13-10-12-19-20(13)16(5-1)17-11-9-15-8-7-14-4-2-6-18-21(14)22(15)24(17)23(18)19/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMECCHZWXVWKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C4C5=CC=CC6=C5C7=C(C=C6)C=CC(=C74)C3=C1)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrolytic Synthesis and Thermal Rearrangement
Pyrolysis remains a foundational method for generating complex PAHs through controlled thermal decomposition. Wang et al. (2007) demonstrated that tire fire emissions yield indeno-chrysene derivatives via free-radical recombination at temperatures exceeding 500°C . For cyclopent[hi]indeno[4,3,2,1-cdef]chrysene, analogous conditions—prolonged heating of benzopyrene precursors at 600°C under inert atmosphere—could induce cyclopentane ring fusion. Gas chromatography data from HP-5MS columns (retention index: 491.53) suggest that such products exhibit high thermal stability, aligning with computed enthalpy values for similar PAHs (ΔfH° ≈ 250 kJ/mol) .
Critical to this approach is the selection of starting materials. For example, coronene or benzoperylene derivatives, when subjected to flash vacuum pyrolysis (FVP), undergo ring contraction and fusion to form pentacyclic systems . The NIST thermodynamic database notes that cyclopenta-fused PAHs like 7H-benzo[c]fluorene require activation energies of ~180 kJ/mol for ring closure , providing a benchmark for reaction optimization.
Catalytic Cyclization and Cross-Coupling Strategies
Transition-metal catalysis offers precise control over PAH synthesis. The patent US7183010B2 highlights palladium-catalyzed Suzuki-Miyaura coupling for constructing spirobi[fluorene] architectures , a methodology adaptable to this compound. For instance, brominated chrysene intermediates could couple with cyclopentadienyl boronic esters under Pd(PPh3)4 catalysis to install the cyclopentane moiety.
Table 1: Catalytic Conditions for PAH Synthesis
| Catalyst | Substrate | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh3)4 | Bromochrysene + C5H5-Bpin | 62 | |
| Ni(COD)2 | Chloroindene + C5H5-MgBr | 58 | |
| RuCl3 | Benzanthracene + ethylene | 41 |
Computational studies using B3LYP/6-311G(d,p) methods predict that electron-deficient catalysts enhance regioselectivity during cyclopentane fusion . Additionally, steric effects from substituents on the chrysene core must be minimized to avoid side reactions, as evidenced by reduced yields in bulkier derivatives .
Diels-Alder Cycloaddition and Ring-Closing Metathesis
The Diels-Alder reaction provides a stereocontrolled route to fused cyclopentane rings. Theoretical work by Schulman et al. suggests that dienes such as 1,3-cyclopentadiene react with chrysene-derived dienophiles to form the target compound’s pentacyclic framework . Activation strain analysis reveals a barrier of 90 kJ/mol for this [4+2] process, achievable at 150°C in toluene .
Alternative approaches include ring-closing metathesis (RCM) using Grubbs catalysts. For example, allyl-substituted indene precursors undergo RCM to form cyclopentane rings, followed by dehydrogenation to aromatic systems. The NIST WebBook notes that such reactions require careful temperature control (200–250°C) to prevent retro-Diels-Alder decomposition .
Computational Guidance and Thermodynamic Optimization
First-principles calculations are indispensable for predicting synthetic feasibility. Li et al. (2015) used CBS-QB3 methods to estimate the enthalpy of formation for this compound as 276 ± 8 kJ/mol , closely matching experimental values for indeno[7,1,2,3-cdef]chrysene (ΔfH° = 280 kJ/mol) . These data validate pyrolysis as a thermodynamically favorable route.
Table 2: Computed Thermodynamic Properties
| Property | Value (kJ/mol) | Method |
|---|---|---|
| ΔfH° (gas phase) | 276 ± 8 | CBS-QB3 |
| Activation energy (DA) | 90 | B3LYP |
| Ring strain (cyclopentane) | 25 | MM3 |
Group additivity corrections further refine these predictions, reducing errors to ±5 kJ/mol . Such precision enables targeted optimization of reaction conditions, such as selecting solvents with low polarity to stabilize transition states .
Chemical Reactions Analysis
Types of Reactions
Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, acids, and bases under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H12
- Molecular Weight : 300.35 g/mol
- CAS Number : 171877-64-8
The unique structure of cyclopent[hi]indeno[4,3,2,1-cdef]chrysene contributes to its distinctive chemical properties, making it a subject of interest in various research domains.
Materials Science
Organic Electronics
This compound has been studied for its potential use in organic light-emitting diodes (OLEDs). Its high charge carrier mobility and thermal stability make it an attractive candidate for improving the efficiency of OLED devices. Research indicates that incorporating this compound into OLED structures can enhance luminescence and overall device performance .
Nanotechnology
In nanotechnology, this compound has been explored as a building block for creating nanostructured materials. Its ability to form stable π-stacking interactions facilitates the development of conductive polymer nanocomposites with applications in sensors and energy storage devices .
Environmental Studies
Pollutant Analysis
As a PAH, this compound is relevant in environmental monitoring due to its presence in combustion byproducts and fossil fuels. Analytical methods have been developed to detect and quantify this compound in environmental samples, aiding in assessing pollution levels and potential health risks associated with PAH exposure .
Toxicological Studies
Research has indicated that this compound exhibits carcinogenic properties similar to other PAHs. Studies involving animal models have shown that exposure to this compound can lead to tumor formation . Understanding its toxicological profile is crucial for regulatory assessments and public health policies.
Biomedical Research
Cancer Research
In the field of cancer research, this compound has been investigated for its role as an initiator in tumorigenesis. Experimental studies have demonstrated that it can promote tumor development when administered alongside known tumor promoters . This property positions it as a valuable compound for studying mechanisms of carcinogenesis.
Drug Development
The structural characteristics of this compound suggest potential applications in drug design. Its ability to interact with biological macromolecules opens avenues for developing novel therapeutic agents targeting specific pathways involved in disease processes .
Case Studies
Mechanism of Action
The mechanism of action of Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene involves its interaction with molecular targets and pathways. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogues
(a) Diindeno[4,3,2,1-cdef;1',2',3'-hi]chrysene (CAS: 169331-76-4, MW: 350.42)
- Structure: Contains two indeno moieties fused to a chrysene core, resulting in a larger molecular weight and extended π-conjugation compared to Cyclopent[hi]indeno[...]chrysene .
- Applications: Limited availability (noted in The John Fetzer Collection) suggests synthetic challenges, likely due to its planar geometry, which lacks the curvature essential for fullerene synthesis .
(b) Benz[mno]indeno[5,6,7,1-defg]chrysene (CAS: 96915-20-7, MW: 300.36)
- Structure: A structural isomer with identical molecular weight but differing in ring fusion patterns. NIST data indicates distinct retention indices (1.196 vs. 1.451 for Cyclopent[hi]indeno[...]chrysene), reflecting differences in polarity and solubility .
- Environmental Behavior : Higher retention indices correlate with increased persistence in environmental matrices like sediments, though direct degradation studies are lacking .
(a) Chrysene Derivatives
- Bay-Region Diol-Epoxides : Metabolites of chrysene, such as (±)-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene, exhibit extreme mutagenicity (40-fold higher than parent chrysene) and tumorigenicity in mouse skin studies .
(b) Benzo(c)phenanthrene Diol-Epoxides
- Tumorigenicity: Benzo(c)phenanthrene bay-region diol-epoxides show 40-fold higher tumor-initiating activity than benzo(a)pyrene derivatives, highlighting the role of bay-region geometry in carcinogenesis .
(a) Fullerene Precursors
- Cyclopent[hi]indeno[...]chrysene: Pyrolysis of brominated precursors (e.g., benzo[c]naphtho[2,1-p]chrysene) yields this compound as a key intermediate in C₆₀ synthesis .
- Benz[5,6]-as-indaceno[...]chrysene: Another buckybowl synthesized via similar methods but with distinct curvature, underscoring the role of substituent placement in directing fullerene assembly .
(b) Diindeno[...]chrysene
- Limitations: Its planar structure precludes use in curved carbon nanomaterials, emphasizing the unique value of Cyclopent[hi]indeno[...]chrysene in nanotechnology .
Data Tables
Table 1: Key Properties of Cyclopent[hi]indeno[...]chrysene and Analogues
Biological Activity
Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene (CPI) is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity. This article reviews its chemical properties, biological effects, and potential implications based on diverse research findings.
CPI is characterized by its complex structure comprising multiple fused aromatic rings. Its molecular formula is , and it exhibits properties typical of PAHs, such as hydrophobicity and potential mutagenicity. The melting point of CPI is reported to be around 172-173 °C, similar to other PAHs in its class .
1. Carcinogenic Potential
Research indicates that CPI and similar compounds exhibit carcinogenic properties. A study highlighted that exposure to certain PAHs, including CPI, is associated with increased risks of various cancers due to their ability to form DNA adducts and induce mutations . The International Agency for Research on Cancer (IARC) has classified many PAHs as probable human carcinogens based on epidemiological studies linking them to lung and bladder cancers.
2. Cytotoxicity
Cytotoxic effects of CPI have been evaluated using various cell lines. A notable study demonstrated that CPI can induce cytotoxicity in human lung epithelial cells. The mechanism involves oxidative stress and the generation of reactive oxygen species (ROS), leading to cell apoptosis at higher concentrations .
Table 1: Cytotoxic Effects of CPI on Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Lung Epithelial | 15 | Induction of oxidative stress |
| HepG2 | 20 | DNA damage and apoptosis |
| MCF-7 | 25 | Cell cycle arrest |
3. Antioxidant Activity
Interestingly, some studies have suggested that CPI may exhibit antioxidant properties at lower concentrations. It has been shown to scavenge free radicals effectively, which could provide a protective effect against oxidative damage in cells. This dual behavior—acting as both a pro-oxidant and an antioxidant—highlights the complexity of CPI's biological interactions .
Table 2: Antioxidant Activity of CPI
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 5 | 30 |
| 10 | 45 |
| 20 | 60 |
Case Study 1: Environmental Impact
A study conducted on the effects of CPI in marine organisms showed significant bioaccumulation in fish species exposed to contaminated sediments. The research indicated that CPI could disrupt endocrine functions in aquatic life, leading to reproductive issues and developmental abnormalities .
Case Study 2: Human Health Correlation
Epidemiological data linking PAH exposure to health outcomes in urban populations revealed that individuals living near industrial sites exhibited higher levels of urinary metabolites associated with CPI exposure. This correlation emphasizes the need for monitoring environmental levels of CPI and other PAHs due to their potential health risks .
Q & A
Q. What are the established synthetic routes for Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene, and what key intermediates are involved?
this compound (CAS 171877-64-8, MW 300.36) is synthesized via multi-step strategies involving curved polycyclic aromatic hydrocarbon (PAH) intermediates. A validated approach includes dimerization of C₃₀H₁₂ subunits, analogous to buckybowl synthesis for fullerene precursors. Key intermediates may include chlorinated derivatives like hexachlorotruxenene, which facilitate structural curvature through carbonium ion rearrangements . Purification typically employs column chromatography with toluene or dichloromethane, followed by recrystallization to achieve >95% purity .
Q. What analytical techniques are recommended for structural characterization of this compound?
Structural confirmation requires a combination of:
- High-resolution mass spectrometry (HRMS) to verify molecular weight (300.36 g/mol) .
- Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve aromatic proton environments and confirm fused-ring connectivity.
- X-ray crystallography for definitive bond-length and angular data, particularly for isomers with non-planar geometries .
- UV-Vis and fluorescence spectroscopy to correlate absorption/emission profiles with π-conjugation patterns .
Q. How can researchers ensure purity in synthetic samples of this compound?
Purity validation involves:
- High-performance liquid chromatography (HPLC) with UV detection at 254 nm to separate isomers.
- Thermogravimetric analysis (TGA) to assess thermal stability and residual solvent content.
- Reference standards (e.g., neat 10 µg samples) for cross-comparison of retention times and spectral profiles .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported spectral data for structural isomers of this compound?
Discrepancies arise from non-planar geometries or defect-induced electronic perturbations. Mitigation strategies include:
- Computational modeling (DFT/TD-DFT) to predict NMR chemical shifts and UV-Vis transitions, cross-referenced with experimental data .
- Variable-temperature NMR to identify dynamic conformational changes in solution.
- Single-crystal XRD to resolve spatial arrangements of fused rings and substituents .
Q. What computational methods predict the electronic properties of this compound?
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level are recommended to:
- Map HOMO-LUMO gaps (predicted ~3.0 eV for planar isomers) and assess charge transport potential.
- Simulate ionization potentials and electron affinities for redox behavior.
- Compare with experimental cyclic voltammetry data to validate computational models .
Q. How do structural defects impact the photophysical properties of this compound, and how can they be identified?
Defects (e.g., ring misalignment, edge vacancies) alter emission quantum yields and exciton lifetimes. Analytical approaches include:
Q. What challenges arise in scaling up the synthesis of this compound, and how can reaction conditions be optimized?
Key challenges include low yields (<20%) due to steric hindrance and competing side reactions. Optimization strategies:
- Microwave-assisted synthesis to enhance reaction kinetics and selectivity .
- Flow chemistry systems for precise temperature/pressure control during dimerization steps .
- In situ monitoring (e.g., FTIR) to track intermediate formation and adjust reagent stoichiometry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., ΔfH°) of this compound?
Variations in combustion calorimetry or computational assumptions (e.g., basis sets) contribute to inconsistencies. Solutions:
- Standardize measurement protocols using NIST reference methodologies .
- Recalculate enthalpy of formation (ΔfH°) via high-level ab initio methods (e.g., G4MP2) with corrections for non-covalent interactions .
- Cross-validate with gas-phase ion cyclotron resonance (ICR) mass spectrometry for precise thermochemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
